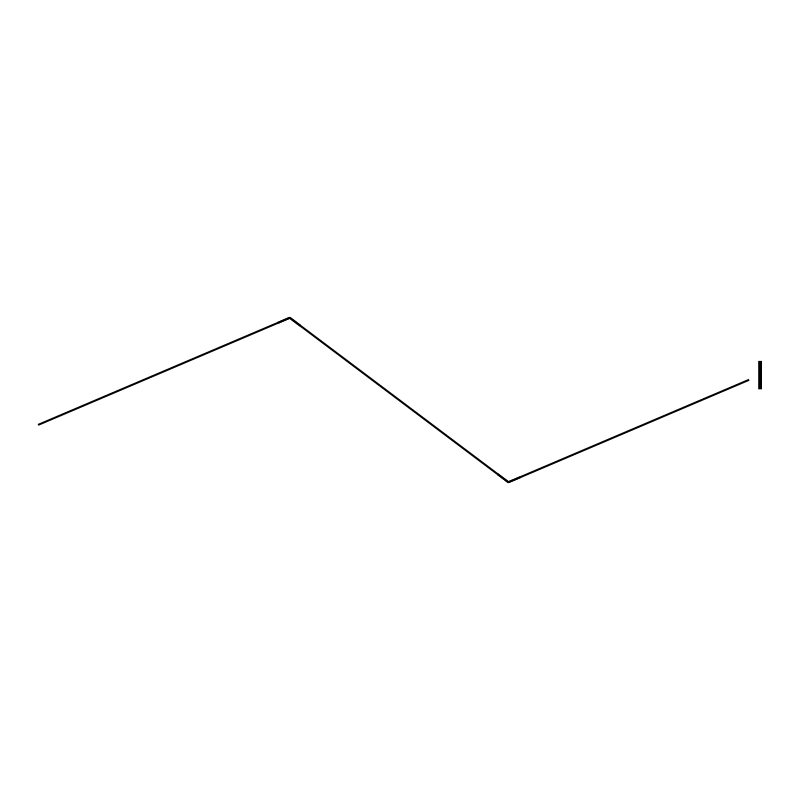1-Iodopropane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
1-Iodopropane, also known as n-propyl iodide, is an organic compound with the molecular formula . It is a colorless to light yellow liquid that is flammable and has a characteristic odor. The compound has a boiling point of approximately 102.4 °C and a melting point of -101.4 °C, making it a volatile substance at room temperature. Its density is reported to be around 1.743 g/mL at 25 °C, which indicates that it is denser than water. 1-Iodopropane is miscible with organic solvents like ethanol and ether but has limited solubility in water, dissolving only about 0.11 g in 100 g of water at 20 °C .
1-Iodopropane primarily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Some notable reactions include:
- Nucleophilic Substitution: In the presence of nucleophiles such as hydroxide ions or alkoxides, 1-iodopropane can be converted into alcohols or ethers.
- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
- Dehalogenation: Reaction with metals like zinc can lead to the removal of iodine, yielding propane.
These reactions are essential for its utility in organic synthesis and the production of various chemical intermediates .
The biological activity of 1-iodopropane has been studied primarily in terms of its toxicity and potential effects on human health. It is classified as harmful if inhaled and can irritate the eyes, skin, and respiratory system. Acute toxicity studies have shown that the compound has an LD50 value of approximately 650 mg/kg in rats when administered intraperitoneally . Long-term exposure may pose risks to aquatic organisms, indicating potential environmental concerns as well .
1-Iodopropane can be synthesized through several methods:
- From n-Propanol: A common method involves heating n-propanol with iodine and red phosphorus. The reaction typically occurs at temperatures ranging from 80 °C to 95 °C for about two hours, followed by purification through fractional distillation .
- Direct Halogenation: Another method includes the direct halogenation of propane using iodine under specific conditions, though this method may yield lower selectivity.
- Via Alkyl Halide Reactions: It can also be produced by reacting other alkyl halides with iodide sources in substitution reactions .
Interaction studies involving 1-iodopropane have primarily focused on its adsorption behavior on metal surfaces such as copper. Research indicates that it can form stable complexes on metal surfaces, which may influence its reactivity and decomposition pathways. Studies have shown that thermal decomposition occurs under ultrahigh vacuum conditions, leading to interesting findings regarding its bonding characteristics and potential applications in catalysis .
Several compounds share structural similarities with 1-iodopropane, including:
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| 1-Bromopropane | C3H7Br | Similar reactivity but generally less toxic than iodine derivatives. |
| 1-Chloropropane | C3H7Cl | More polar than iodides; used as a solvent and intermediate. |
| 2-Iodopropane | C3H7I | Isomeric form; different reactivity patterns due to position of iodine. |
Uniqueness: The key uniqueness of 1-iodopropane lies in its higher reactivity compared to other halogenated propanes due to the weaker carbon-iodine bond, making it more suitable for nucleophilic substitution reactions. Additionally, its biological activity profile indicates significant toxicity compared to brominated or chlorinated analogs, which may be less harmful .
Physical Description
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302+H332 (79.17%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (83.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant
Other CAS
26914-02-3








